molecular formula C7H4F12O B1329297 1H,1H,7H-Dodecafluoro-1-heptanol CAS No. 335-99-9

1H,1H,7H-Dodecafluoro-1-heptanol

Cat. No.: B1329297
CAS No.: 335-99-9
M. Wt: 332.09 g/mol
InChI Key: BYKNGMLDSIEFFG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to have potential effects on the respiratory system .

Pharmacokinetics

The compound has a molecular weight of 3320869 , which may influence its bioavailability.

Result of Action

It is known to cause skin corrosion/irritation and serious eye damage/eye irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H,1H,7H-Dodecafluoro-1-heptanol. The compound is stable at ambient temperatures .

Chemical Reactions Analysis

1H,1H,7H-Dodecafluoro-1-heptanol undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1H,1H,7H-Dodecafluoro-1-heptanol is unique due to its high fluorine content and the resulting properties. Similar compounds include:

These compounds share similar reactivity and applications but differ in their physical properties and specific uses due to the variation in chain length .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2,20H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKNGMLDSIEFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC5F10CH2OH, C7H4F12O
Record name 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-
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DSSTOX Substance ID

DTXSID9059832
Record name 1H,1H,7H-Dodecafluoro-1-heptanol
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Molecular Weight

332.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-99-9
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1-heptanol
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Record name Dodecafluoroheptanol
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Record name 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-
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Record name 1H,1H,7H-Dodecafluoro-1-heptanol
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Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol
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Record name DODECAFLUOROHEPTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the toxicological profile of 1H,1H,7H-Dodecafluoro-1-heptanol, and how does its concentration relate to cytotoxicity?

A1: Research suggests that this compound exhibits cytotoxic effects at certain concentrations. A study assessing the cytotoxicity of impurities found in perfluorooctane (PFO) used for vitreoretinal surgery identified this compound as a cytotoxic impurity. [] The research determined that this compound exhibited cytotoxicity at a concentration of 22,500 ppm. [] This finding highlights the importance of carefully controlling the concentration of this compound in applications where it might come into contact with cells or tissues.

Q2: Beyond its potential toxicity, are there any other applications for this compound?

A2: Yes, this compound has shown potential as a performance additive in advanced lithium bromide (LiBr) chillers. [] These chillers often operate at high temperatures, which can lead to the decomposition of commonly used performance additives like 2-ethyl-1-hexanol. this compound exhibits greater stability at these elevated temperatures, particularly when combined with less reactive corrosion inhibitors like lithium molybdate. []

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